Beciparcil is classified as an organic compound, specifically a derivative of a larger chemical family. Its synthesis and classification are based on its molecular structure, which influences its biological activity. The compound has been studied for its role in various biochemical pathways, making it relevant in both pharmaceutical and research contexts.
The synthesis of Beciparcil involves several steps that can vary depending on the desired purity and yield. Common methods include:
The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and pH levels. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and confirm the identity and purity of the final product.
Beciparcil's molecular structure is characterized by specific functional groups that contribute to its biological activity. The compound's three-dimensional conformation can be analyzed using computational chemistry methods, providing insights into its interaction with biological targets.
Key data regarding Beciparcil includes its molecular formula, molecular weight, and structural diagrams that illustrate its chemical bonds and spatial arrangement. Such information is crucial for understanding how changes in structure can affect its pharmacological properties.
Beciparcil undergoes various chemical reactions that are essential for its functionality as a therapeutic agent. These reactions include:
The kinetics of these reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants. Understanding these parameters is vital for optimizing reaction conditions during both synthesis and application.
The mechanism of action for Beciparcil involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways that are relevant in disease processes.
Research has shown that Beciparcil may exert its effects through competitive inhibition or allosteric modulation, depending on the target enzyme or receptor involved. Detailed studies using techniques like enzyme kinetics assays provide quantitative data on its efficacy and potency.
Beciparcil exhibits distinct physical properties such as solubility, melting point, and stability under various environmental conditions. These properties are critical for determining its formulation in pharmaceutical applications.
Chemically, Beciparcil is characterized by its reactivity profile, which includes stability under physiological conditions and susceptibility to hydrolysis or oxidation. Such properties inform researchers about the compound's shelf life and compatibility with other substances in formulations.
Beciparcil has potential applications in several scientific fields:
Beciparcil emerged from systematic structure-activity studies in the late 1980s targeting glycoside derivatives with antithrombotic properties. Researchers synthesized a library of 4-substituted phenyl 1,5-dithiohexopyranosides, evaluating their ability to inhibit platelet aggregation and thrombus formation in vitro and in vivo. Beciparcil (designated LF 4.0212 during development) demonstrated superior activity in venous thrombosis models compared to earlier analogs, leading to its selection as a clinical candidate [2].
Preclinical studies revealed Beciparcil’s efficacy in reducing thrombus weight in rodent venous stasis models by approximately 40–60% at doses of 5–10 mg/kg. Its antithrombotic effect was initially attributed to indirect modulation of thrombin generation, though its exact molecular target remained uncharacterized. Development progressed to Phase I/II clinical trials by the mid-1990s. However, further investigations were discontinued in 1997 due to strategic portfolio decisions rather than explicit safety concerns, leaving its full clinical potential unexplored [2] [4].
Table 1: Key Developmental Milestones for Beciparcil
Time Period | Development Phase | Key Findings/Decisions |
---|---|---|
Late 1980s | Discovery & Synthesis | Identification of 1,5-dithiosugar scaffold with antithrombotic activity; optimization led to Beciparcil [2] |
Early 1990s | Prevalidation in vivo | Dose-dependent thrombus reduction (40-60%) in venous stasis models [4] |
Mid-1990s | Phase I/II Trials | Initial human safety/efficacy studies completed |
1997 | Development Halt | Discontinuation of clinical development for strategic reasons [2] |
Beciparcil belongs to a specialized class of antithrombotics defined by a 1,5-dithioglycoside core structure. Its systematic chemical name is 4-cyanophenyl 1,5-dithio-β-D-xylopyranoside, reflecting three key components [2]:
The molecular formula is C₁₂H₁₃NO₃S₂ (molecular weight: 283.37 g/mol). Crystallographic and NMR analyses confirm its absolute stereochemistry as (2S,3R,4S,5R)-2-(4-cyanophenylthio)-5-(hydroxymethyl)tetrahydrothiophene-3,4-diol, with the thioglycosidic bond adopting an equatorial orientation [2].
Table 2: Molecular Characteristics of Beciparcil
Property | Value/Specification |
---|---|
Systematic Name | 4-Cyanophenyl 1,5-dithio-β-D-xylopyranoside |
Molecular Formula | C₁₂H₁₃NO₃S₂ |
Molecular Weight | 283.37 g/mol |
Defined Stereocenters | 4 (Absolute configuration: 2S,3R,4S,5R) [2] |
Key Functional Groups | Aryl thioglycoside, dithioacetal, cyano group, primary alcohol, vicinal diol |
SMILES Notation | O[C@@H]1CSC@@HC@H[C@H]1O |
InChI Key | LVFZTPIRDLQIGF-KXNHARMFSA-N |
Structure-activity relationship (SAR) studies on analogs revealed stringent requirements for efficacy:
Beciparcil’s primary pharmacological significance lies in its novel mechanism targeting early stages of coagulation activation. While precise molecular target validation remains incomplete, experimental data suggest it inhibits contact activation pathway components, potentially involving factor XII (FXII) or kallikrein [4]. This distinguishes it from contemporary antithrombotics:
Although clinical development ceased, Beciparcil’s structural and mechanistic attributes informed next-generation antithrombotics:
Table 3: Pharmacological Comparison of Beciparcil with Contemporary Antithrombotics
Agent Class | Prototype Agent(s) | Primary Target(s) | Beciparcil’s Distinguishing Features |
---|---|---|---|
Unfractionated Heparin | Heparin | AT-III/Thrombin, FXa | AT-III independent; targets contact phase [4] [6] |
Vitamin K Antagonists | Warfarin | Vitamin K epoxide reductase | Single-agent therapy; rapid onset; no dietary interactions [4] |
Direct Thrombin Inhibitors | Dabigatran | Thrombin | Lower bleeding risk in models; distinct structural class [4] |
Direct FXa Inhibitors | Rivaroxaban, Apixaban | FXa | Potential upstream (FXII/FXI) inhibition [4] [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1